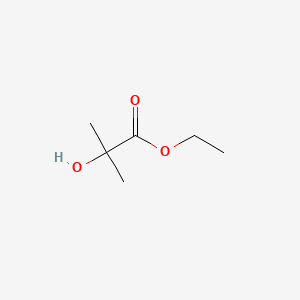

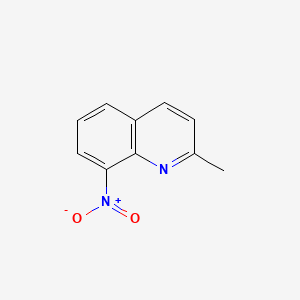

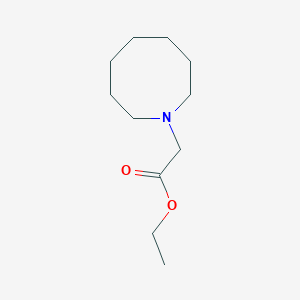

Ethyl azocan-1-ylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl azocan-1-ylacetate is not directly mentioned in the provided papers. However, the papers do discuss various ethyl acetate derivatives and their synthesis, which can provide insight into the general class of compounds to which this compound belongs. For instance, ethyl benzoylacetate is used in the synthesis of various heterocyclic compounds, indicating that ethyl acetate derivatives are versatile intermediates in organic synthesis .

Synthesis Analysis

The synthesis of ethyl acetate derivatives can involve different strategies, such as organocatalysis or alkylation reactions. Paper describes the use of 1-Ethyl-3-methylimidazolium acetate as an organocatalyst for cyanosilylation

Scientific Research Applications

Tautomerism Studies : Ethyl derivatives, such as those similar to Ethyl azocan-1-ylacetate, have been studied for their tautomerism. For example, a study by Chapman (1966) on ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate revealed its tautomeric nature in different states, showcasing the compound's structural versatility (Chapman, 1966).

Green Solvent Applications : Research involving ethyl lactate, a bio-based green solvent, highlights the use of similar ethyl derivatives in promoting eco-friendly chemical reactions. Dandia et al. (2013) demonstrated the use of ethyl lactate in synthesizing medicinally significant compounds, indicating the potential for this compound in green chemistry applications (Dandia et al., 2013).

Synthesis of Novel Compounds : The ability to generate novel ring systems and heterocycles is a key application of ethyl derivatives. Fernández et al. (2015) explored the synthesis of azeto[2,3-c]quinolizinedione, utilizing ethyl 6-methylpyridin-2(1H)-on-1-ylacetate, showcasing the compound's utility in creating unique molecular structures (Fernández et al., 2015).

Electrochemical Studies : Ethyl derivatives have been the subject of electrochemical research. Kumar et al. (2011) studied the electrochemical behavior of 2-[2-(azocan-1-yl) ethyl] guanidine, providing insights into the electrochemical properties and potential applications of this compound in electrochemistry (Kumar et al., 2011).

Pharmaceutical Intermediates : Compounds like this compound may serve as valuable intermediates in pharmaceutical synthesis. Lentini et al. (2008) reported on the synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, highlighting the role of such ethyl derivatives in developing pharmaceuticals (Lentini et al., 2008).

Safety and Hazards

properties

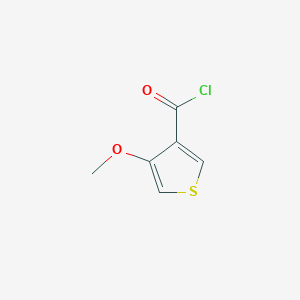

IUPAC Name |

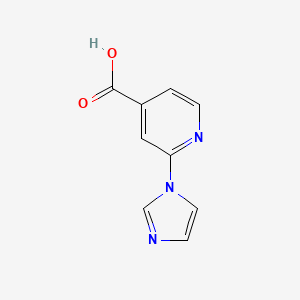

ethyl 2-(azocan-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)10-12-8-6-4-3-5-7-9-12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSPTLYTRBYBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

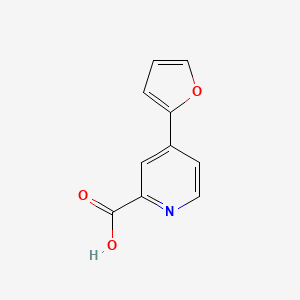

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

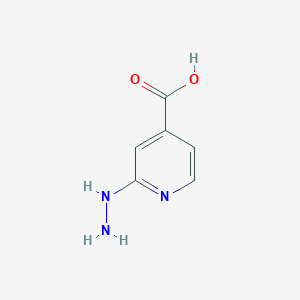

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)